![molecular formula C19H22N4OS B2658655 1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1170258-68-0](/img/structure/B2658655.png)
1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C19H22N4OS and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Research on azole-containing piperazine derivatives, including those structurally related to the specified compound, has demonstrated significant antibacterial and antifungal activities. These compounds have shown moderate to significant in vitro activities against various strains, suggesting their potential as antimicrobial agents. The research underscores the importance of azole and piperazine moieties in contributing to the compounds' bioactivity, indicating a promising area for developing new antimicrobial drugs (Gan, Fang, & Zhou, 2010).
Anti-inflammatory Activity
Another area of application is in the development of anti-inflammatory agents. Piperazine derivatives have been synthesized and evaluated for their anti-inflammatory activities. These studies have employed various methods, including in vitro and in vivo models, to assess the efficacy of these compounds. The findings suggest that certain piperazine derivatives possess significant anti-inflammatory properties, potentially offering new therapeutic options for treating inflammation-related disorders (Ahmed, Molvi, & Khan, 2017).
Antiviral and Anticancer Activities
Furthermore, research into piperazine derivatives has extended into antiviral and anticancer applications. Compounds with piperazine structures have been evaluated for their anti-HIV activities, with some showing promising results in inhibiting HIV-1 and HIV-2 in cell-based assays. This suggests the potential of these compounds in antiretroviral therapy (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007). Additionally, certain derivatives have demonstrated anticancer activities, indicating their potential as chemotherapeutic agents. The research highlights the versatility of piperazine-based compounds in addressing various health challenges.
Electrochemical Synthesis and Characterization
The electrochemical synthesis and characterization of arylthiobenzazoles from compounds structurally related to the specified molecule further demonstrate the chemical versatility and potential applications of these derivatives in materials science. These studies provide insights into the mechanisms of electrochemical reactions and the properties of the synthesized compounds, offering avenues for developing new materials with tailored functionalities (Amani & Nematollahi, 2012).
Propiedades
IUPAC Name |
1-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-21-17-7-3-2-6-16(17)20-18(21)14-22-8-10-23(11-9-22)19(24)13-15-5-4-12-25-15/h2-7,12H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJBUNFAIAYYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

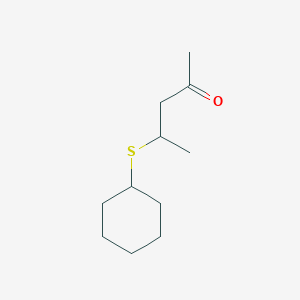
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2658574.png)
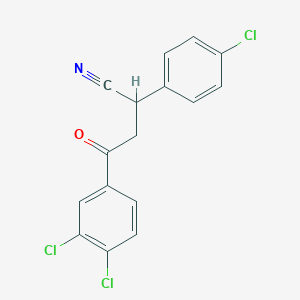
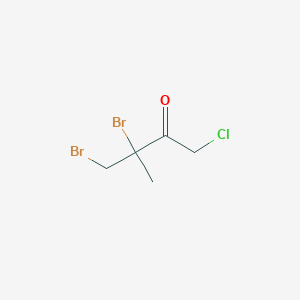
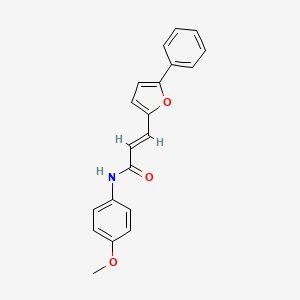
![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2658584.png)

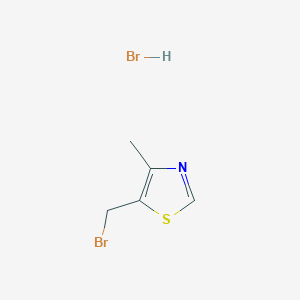
![N-([2,2'-bifuran]-5-ylmethyl)cyclopropanesulfonamide](/img/structure/B2658587.png)
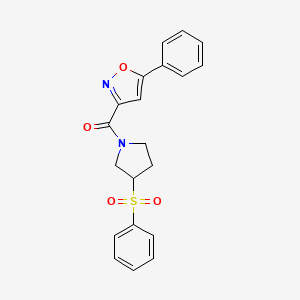
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2658590.png)
![N-[(1-Methylpyrrol-2-yl)methyl]-11-oxo-N-(thiophen-2-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2658593.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate](/img/structure/B2658595.png)
